molecular formula C10H5Cl2NO B8307423 3,7-Dichloroquinoline-8-carbaldehyde

3,7-Dichloroquinoline-8-carbaldehyde

Cat. No.: B8307423
M. Wt: 226.06 g/mol
InChI Key: KZCUOIQIIRVGRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,7-Dichloroquinoline-8-carbaldehyde is a chlorinated quinoline derivative featuring chlorine substituents at positions 3 and 7 and a formyl (-CHO) group at position 8. The aldehyde group at position 8 distinguishes it from carboxylic acid or ester derivatives, likely influencing its reactivity and intermolecular interactions.

Quinoline derivatives are renowned for their bioactivity, and the introduction of chlorine atoms enhances electrophilicity and lipophilicity, which can improve binding to biological targets . The synthesis of this compound may involve halogenation and formylation steps analogous to methods used for related compounds, such as refluxing chlorinated precursors with chlorohydrin acid or employing Vilsmeier-Haack formylation .

Properties

Molecular Formula

C10H5Cl2NO

Molecular Weight

226.06 g/mol

IUPAC Name

3,7-dichloroquinoline-8-carbaldehyde

InChI

InChI=1S/C10H5Cl2NO/c11-7-3-6-1-2-9(12)8(5-14)10(6)13-4-7/h1-5H

InChI Key

KZCUOIQIIRVGRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=NC=C(C=C21)Cl)C=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key attributes of 3,7-dichloroquinoline-8-carbaldehyde with structurally related quinoline derivatives:

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Applications/Properties
This compound Cl (3,7); CHO (8) 226.06 (calculated) Not reported Hypothetical intermediate for pharmaceuticals/agrochemicals
2-Chloro-8-methylquinoline-3-carbaldehyde Cl (2); CH₃ (8); CHO (3) 205.6 138–141 Synthetic intermediate in medicinal chemistry
Ethyl 3,7-dichloroquinoline-8-carboxylate Cl (3,7); COOEt (8) 258.11 Not reported Studied for π-π stacking interactions
3,7-Dichloroquinoline-8-carboxylic acid Cl (3,7); COOH (8) 242.05 Not reported Herbicide (quinclorac)
2-Chloro-7,8-dimethylquinoline-3-carbaldehyde Cl (2); CH₃ (7,8); CHO (3) 219.67 Not reported Crystallographic studies
Key Observations:

Substituent Position Effects: Chlorine at positions 3 and 7 (as in the title compound) increases steric and electronic effects compared to mono-chloro analogs (e.g., 2-chloro derivatives). This may enhance reactivity toward nucleophilic attack at the aldehyde group . Methyl or methoxy substituents (e.g., 8-methyl or 8-methoxy derivatives) improve solubility but reduce electrophilicity .

Functional Group Influence: The aldehyde group (-CHO) in this compound is more reactive than ester (-COOEt) or carboxylic acid (-COOH) groups, making it a versatile intermediate for synthesizing Schiff bases or heterocyclic compounds . Carboxylic acid derivatives (e.g., quinclorac) exhibit hydrogen bonding (O-H⋯N), while esters rely on π-π stacking (centroid distances: 3.6–3.7 Å) for crystal stabilization .

Melting points correlate with molecular symmetry; for example, 2-chloro-8-methylquinoline-3-carbaldehyde’s mp (138–141°C) reflects its crystalline packing .

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